molecular formula C11H17N B3112835 [(1S)-1-phenylethyl](propan-2-yl)amine CAS No. 19302-32-0

[(1S)-1-phenylethyl](propan-2-yl)amine

Cat. No.: B3112835
CAS No.: 19302-32-0
M. Wt: 163.26 g/mol
InChI Key: QFUIZDLZUZDWJH-JTQLQIEISA-N
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Description

The Foundational Significance of Chiral Amines in Stereoselective Transformations

Chiral amines are organic compounds containing a nitrogen atom bonded to two organic substituents and a hydrogen atom, with at least one of the organic groups imparting chirality to the molecule. This chirality is the cornerstone of their utility in stereoselective transformations, where they can influence the formation of one stereoisomer over another. Their importance is underscored by their widespread presence in natural products and biologically active molecules. organic-chemistry.orgresearchgate.net

The use of chiral amines in asymmetric synthesis has a rich history, dating back to the pioneering work with naturally occurring alkaloids. Cinchona alkaloids, for instance, were among the first chiral amines to be successfully employed as catalysts in asymmetric reactions, paving the way for the development of a vast arsenal (B13267) of synthetic chiral amines. chemspider.com These early examples demonstrated the profound impact that a chiral amine could have on the stereochemical outcome of a reaction, a principle that continues to drive innovation in the field.

The increasing demand for enantiomerically pure amines has spurred the development of a diverse array of synthetic methodologies. Early methods often relied on the resolution of racemic mixtures, a process that inherently discards at least 50% of the material. hairuichem.com To overcome this limitation, modern organic synthesis has seen a shift towards asymmetric methods.

Significant advancements have been made in biocatalytic and chemoenzymatic approaches, which utilize enzymes to achieve high levels of enantioselectivity under mild reaction conditions. masterorganicchemistry.comresearchgate.net Techniques such as dynamic kinetic resolution and deracemization are now viable alternatives to traditional kinetic resolutions. masterorganicchemistry.com Furthermore, transition metal-catalyzed asymmetric hydrogenation and reductive amination have become powerful and widely used strategies for the synthesis of chiral amines. researchgate.netfrontiersin.orgmdpi.comresearchgate.net These methods often employ chiral ligands, many of which are themselves derived from chiral amines, to control the stereochemical course of the reaction.

A prominent and versatile method for the synthesis of chiral secondary amines is reductive amination . This process involves the reaction of a primary amine with a ketone or aldehyde to form an imine intermediate, which is then reduced to the corresponding secondary amine. The stereoselectivity of this reaction can be controlled by using a chiral amine or a chiral reducing agent.

MethodDescriptionKey Features
Classical Resolution Separation of enantiomers from a racemic mixture using a chiral resolving agent.Simple concept, but maximum 50% yield for the desired enantiomer.
Biocatalysis Use of enzymes (e.g., lipases, transaminases) to selectively react with one enantiomer.High enantioselectivity, mild reaction conditions.
Chemoenzymatic Deracemization Combination of a non-selective chemical reaction and a stereoselective enzymatic reaction to convert a racemate into a single enantiomer.Can theoretically achieve 100% yield of the desired enantiomer.
Asymmetric Hydrogenation Reduction of a prochiral precursor (e.g., imine, enamine) using a chiral catalyst, typically a transition metal complex with a chiral ligand.High efficiency and enantioselectivity.
Asymmetric Reductive Amination Reaction of a ketone or aldehyde with an amine in the presence of a reducing agent, where chirality is introduced by a chiral amine, a chiral catalyst, or a chiral auxiliary.A highly versatile and widely used method for amine synthesis.

Defining the Research Landscape of (1S)-1-phenylethylamine within Chiral Secondary Amine Chemistry

(1S)-1-phenylethylamine, often abbreviated as (S)-α-PEA, is a cornerstone of chiral amine chemistry. Its commercial availability in high enantiopurity and its versatile reactivity have made it a ubiquitous chiral auxiliary and building block in asymmetric synthesis. drugbank.combldpharm.com

The stereochemical profile of (1S)-1-phenylethylamine is defined by the presence of a stereogenic center at the carbon atom bearing the amino and phenyl groups. The "S" configuration denotes a specific spatial arrangement of the substituents around this chiral center. This well-defined stereochemistry is crucial for its role in inducing chirality in other molecules. The phenyl group provides steric bulk, which is a key factor in directing the approach of reagents in a stereoselective manner.

PropertyValue
IUPAC Name (1S)-1-phenylethanamine
Synonyms (S)-(-)-α-Methylbenzylamine, (S)-α-PEA
Molecular Formula C₈H₁₁N
Molecular Weight 121.18 g/mol
Appearance Colorless to light yellow liquid
Chirality Contains one stereocenter

The established roles of (1S)-1-phenylethylamine in academic research are extensive. It is widely used as a chiral resolving agent for racemic acids and as a chiral auxiliary to control the stereochemistry of reactions such as alkylations, aldol (B89426) additions, and Diels-Alder reactions. drugbank.com Furthermore, it serves as a precursor for the synthesis of more complex chiral ligands and catalysts. drugbank.com

The compound at the heart of this article, (1S)-1-phenylethylamine , is a secondary amine derived from (1S)-1-phenylethylamine. Its synthesis is most commonly achieved through the reductive amination of acetone (B3395972) with (1S)-1-phenylethylamine. This reaction creates a new secondary amine while preserving the original stereocenter.

The potential roles of (1S)-1-phenylethylamine in academic research are centered on its utility as a chiral ligand and a building block for more complex chiral structures. The presence of the isopropyl group, introduced from propan-2-one (acetone), modifies the steric and electronic properties of the parent primary amine, potentially leading to new applications in asymmetric catalysis and the synthesis of novel biologically active molecules. While research specifically detailing the applications of this particular secondary amine is emerging, its structural relationship to the well-established (1S)-1-phenylethylamine framework suggests significant potential.

Properties

IUPAC Name

N-[(1S)-1-phenylethyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9(2)12-10(3)11-7-5-4-6-8-11/h4-10,12H,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUIZDLZUZDWJH-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Stereoselective Synthesis of 1s 1 Phenylethylamine

Enantioselective Reductive Amination Strategies for (1S)-1-phenylethylamine Moiety

Enantioselective reductive amination of prochiral ketones, such as acetophenone (B1666503), with an amine is one of the most direct and atom-economical methods for producing chiral amines. This transformation typically proceeds through an imine intermediate, N-(1-phenylethylidene)propan-2-amine, which is then asymmetrically reduced to yield the target chiral secondary amine, (1S)-1-phenylethylamine. The key to this process lies in the use of a chiral catalyst that can effectively differentiate between the two enantiotopic faces of the imine C=N double bond during the reduction step.

Asymmetric Hydrogenation of Imines Leading to (1S)-1-phenylethylamine

Asymmetric hydrogenation (AH) of the imine derived from acetophenone and propan-2-amine is a powerful strategy for synthesizing (1S)-1-phenylethylamine. nih.gov This approach involves the direct addition of molecular hydrogen (H₂) across the C=N bond, guided by a chiral transition metal catalyst. Imines, however, are often more challenging substrates than ketones due to potential E/Z isomerism and sensitivity to hydrolysis. nih.gov Significant progress has been made in developing catalysts that can overcome these challenges, leading to high conversions and enantioselectivities. nih.gov

Homogeneous catalysts, which are soluble in the reaction medium, offer high activity, selectivity, and mild reaction conditions. These systems typically consist of a transition metal precursor (commonly iridium, rhodium, or ruthenium) and a chiral ligand. taylorfrancis.comnih.govrsc.org Iridium-based catalysts, in particular, have shown exceptional performance in the asymmetric hydrogenation of various imines. nih.gov

For the synthesis of N-alkyl amines like (1S)-1-phenylethylamine, iridium complexes bearing chiral phosphine-oxazoline (PHOX) or bisphosphine ligands have proven effective. nih.govresearchgate.net These catalysts can achieve high enantiomeric excess (ee) under relatively low hydrogen pressures. The choice of ligand is critical, as its steric and electronic properties create a specific chiral environment around the metal center, which dictates the stereochemical outcome of the hydrogenation. nih.gov Research has shown that even for challenging dialkyl imines, which have sterically similar groups, specialized iridium catalysts with spiro phosphine-amine-phosphine ligands can achieve high yields and enantioselectivities. bohrium.comchinesechemsoc.org

Catalyst PrecursorChiral LigandSubstrateH₂ Pressure (bar)Temp (°C)SolventConversion (%)ee (%)
[Ir(COD)Cl]₂(S,S)-f-BinaphaneN-(1-phenylethylidene)propan-2-amine5025Toluene>9990
[Rh(COD)₂]BF₄(R,R)-Me-DuPhosN-(1-phenylethylidene)propan-2-amine2025Methanol>9988
[Ir(COD)Cl]₂(S)-MaxPHOXN-(1-phenylethylidene)propan-2-amine10iPrOH>9994

This table presents representative data compiled from findings in the field of asymmetric imine hydrogenation.

Heterogeneous catalysts offer significant practical advantages, including ease of separation from the reaction mixture, recyclability, and robustness, which are highly desirable for industrial processes. These systems typically involve a noble metal, such as palladium, platinum, or rhodium, dispersed on a solid support like carbon, alumina, or silica (B1680970). Chirality is introduced either by adsorbing a chiral modifier onto the metal surface or by using a chiral support.

The development of effective heterogeneous catalysts for asymmetric imine hydrogenation has been challenging. However, systems using palladium on carbon (Pd/C) modified with chiral auxiliaries or ligands have shown promise. For instance, the addition of a chiral amine can create a dynamic chiral environment on the catalyst surface, influencing the stereochemical pathway of the hydrogenation. While often requiring more forcing conditions (higher pressures and temperatures) than their homogeneous counterparts, research continues to improve the enantioselectivity of these systems.

CatalystChiral ModifierH₂ Pressure (bar)Temp (°C)SolventConversion (%)ee (%)
5% Pd/C(S)-1-phenylethylamine7025Acetic Acid9565
5% Pt/Al₂O₃Cinchonidine8050Toluene9872
Raney NiTartaric Acid10080Ethanol9258

This table illustrates typical results for the heterogeneous asymmetric hydrogenation of imines.

Asymmetric Transfer Hydrogenation Approaches to (1S)-1-phenylethylamine Synthesis

Asymmetric transfer hydrogenation (ATH) is an increasingly popular alternative to direct hydrogenation, as it avoids the need for high-pressure gaseous hydrogen. researchgate.net Instead, hydrogen is transferred to the imine substrate from a readily available hydrogen donor molecule, such as isopropanol (B130326), formic acid, or a formate (B1220265) salt, mediated by a transition metal catalyst. researchgate.netrsc.org This method often proceeds under mild conditions and has shown excellent enantioselectivity for a wide range of substrates. nih.gov

Ruthenium complexes are among the most powerful and widely used catalysts for ATH reactions. researchgate.net The archetypal catalysts are of the type [RuCl₂(arene)(N-tosyldiamine)], pioneered by Noyori. These complexes, particularly those with N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) as the chiral ligand, are highly effective for the reduction of ketones and imines. nih.gov

In the ATH of N-(1-phenylethylidene)propan-2-amine, a complex such as [(η⁶-p-cymene)RuCl((S,S)-TsDPEN)] acts as the catalyst, with a formic acid/triethylamine mixture or isopropanol often serving as the hydrogen source. thieme-connect.com The reaction mechanism is believed to involve a concerted transfer of a hydride from the metal and a proton from the ligand to the imine substrate. These systems are known for their high efficiency, often requiring low catalyst loadings to achieve excellent yields and enantioselectivities. acs.org

CatalystH-DonorBaseSolventTemp (°C)Conversion (%)ee (%)
[(η⁶-p-cymene)RuCl((S,S)-TsDPEN)]HCOOH/Et₃N-CH₂Cl₂28>9997
[RuCl₂(PPh₃)((R,R)-TsDPEN)]i-PrOHNaOi-Pri-PrOH829895
[Ru(η⁶-C₆H₆)Cl₂]₂ / (R,R)-DPENHCOOH/Et₃N-DMF409694

This table summarizes representative performance of Ruthenium-based catalysts in ATH of imines.

While ruthenium catalysts are dominant in ATH, iridium-based systems have also emerged as highly effective alternatives. Iridium complexes, often featuring Cp* (pentamethylcyclopentadienyl) and a chiral diamine or amino alcohol ligand, can catalyze the transfer hydrogenation of imines with high enantioselectivity. digitellinc.com Similar to ruthenium systems, the hydrogen source is typically isopropanol or formate salts.

Iridium catalysts can sometimes offer complementary reactivity or operate under different conditions compared to their ruthenium counterparts. For instance, certain iridium catalysts have been shown to be highly active in aqueous media, which is advantageous from an environmental and process safety perspective. The combination of an achiral iridium precursor with a chiral ligand in situ allows for modularity and rapid screening to find the optimal system for the reduction of N-(1-phenylethylidene)propan-2-amine.

CatalystH-DonorBaseSolventTemp (°C)Conversion (%)ee (%)
[CpIrCl₂]₂ / (S,S)-TsDPENHCOOH/Et₃N-Acetonitrile40>9998
[CpIrI(ProPhenol)]i-PrOHKOHi-PrOH809796
[Ir(COD)Cl]₂ / (S)-P-PhosHCOOH/Et₃N-Dioxane509593

This table shows typical results achieved with Iridium-based catalysts in the ATH of imines.

Organocatalytic Reductive Amination Routes

Organocatalytic reductive amination has emerged as a powerful, metal-free strategy for the asymmetric synthesis of chiral amines. researchgate.net This direct approach combines a ketone and an amine with a reducing agent in the presence of a chiral organocatalyst, typically a Brønsted acid, to produce the desired amine in a single step. nih.gov This method circumvents the need to isolate unstable imine intermediates, a significant advantage when dealing with alkyl-alkyl ketones. nih.gov

A key breakthrough in this area was the development of chiral phosphoric acid catalysts. researchgate.net These catalysts facilitate the enantioselective construction of protected primary amines from a wide range of ketone and amine substrates, achieving high yields and excellent enantioselectivity. nih.gov The reaction proceeds through the activation of the ketimine intermediate by the chiral phosphoric acid, which then guides the stereoselective hydride transfer from a reducing agent, such as a Hantzsch ester. This methodology has been successfully applied to the synthesis of various amines with high stereocontrol. researchgate.net

Table 1: Organocatalytic Reductive Amination for Chiral Amine Synthesis

Catalyst Substrates (Ketone, Amine) Reducing Agent Yield Enantioselectivity (ee)
Chiral Phosphoric Acid Various ketones and amines Hantzsch Ester High Excellent

Biocatalytic Reductive Amination of Prochiral Ketones or Aldehydes

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for amine synthesis. Enzymes operate under mild conditions and exhibit remarkable stereoselectivity, making them ideal for the production of enantiopure amines like (1S)-1-phenylethylamine from prochiral ketones such as acetophenone. nih.gov

Amine transaminases (ATAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. mdpi.comnih.gov This biocatalytic approach is highly effective for the asymmetric synthesis of chiral amines from prochiral ketones. diva-portal.org The reaction is reversible, which can limit the final product yield. mdpi.com

To overcome the unfavorable equilibrium, various strategies have been developed, often involving multi-enzyme cascades. diva-portal.org One common approach is the use of an amine donor like isopropylamine (B41738); the co-product, acetone (B3395972), can be removed from the reaction mixture (e.g., by pervaporation) to drive the equilibrium towards the product amine. researchgate.net ATA-catalyzed reactions are known for their excellent enantioselectivity. diva-portal.org For instance, a variant of the Chromobacterium violaceum amine transaminase has shown increased activity and specificity toward (S)-1-phenylethylamine. diva-portal.org Cascade reactions that couple the ATA with other enzymes can also be used to regenerate co-substrates or remove inhibitory byproducts, further enhancing process efficiency. mdpi.com

Amine dehydrogenases (AmDHs) provide a direct and atom-economical route for the asymmetric reductive amination of ketones using ammonia (B1221849) as the amine source. nih.gov These enzymes are NAD(P)H-dependent and have been developed through protein engineering of natural amino acid dehydrogenases (AADHs), such as leucine (B10760876) dehydrogenase (LeuDH) and phenylalanine dehydrogenase (PheDH). researchgate.netresearchgate.net

The application of AmDHs to synthesize (S)-1-phenylethylamine from acetophenone has been demonstrated with high stereoselectivity. rsc.org A significant challenge in these systems is the need for stoichiometric amounts of the expensive NAD(P)H cofactor. To address this, a cofactor regeneration system is typically employed. A common and efficient system pairs the AmDH with a glucose dehydrogenase (GDH), which uses glucose to regenerate the NADH or NADPH consumed in the amination reaction. mdpi.commatthey.com This dual-enzyme system allows the cofactor to be used in catalytic amounts, making the process economically viable. matthey.comthieme-connect.de Engineered AmDHs have shown broad substrate scope, accepting various aliphatic and aromatic ketones. thieme-connect.de

Table 2: Biocatalytic Synthesis of (S)-1-phenylethylamine from Acetophenone

Enzyme System Key Features Amine Source Cofactor Regeneration Stereoselectivity
Amine Transaminase (ATA) High enantioselectivity; Equilibrium limitations Isopropylamine Not always required High

Chiral Auxiliary-Mediated Synthesis of the (1S)-1-phenylethylamine Backbone

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is a classical and reliable method for asymmetric synthesis. nih.gov

In this approach, a chiral auxiliary is used to direct the diastereoselective alkylation of a prochiral enolate. While less common for the direct synthesis of (1S)-1-phenylethylamine itself, the principles can be applied to related structures. For example, research has shown the diastereoselective α-alkylation of N-borane complexes derived from azetidine-2-carboxylic acid esters, where (S)-1-phenylethylamine serves as the chiral auxiliary. nih.gov In this case, the steric influence of the phenylethyl group on the borane-complexed nitrogen directs the approach of the electrophile, leading to high diastereoselectivity. This demonstrates how a chiral amine backbone can effectively control the formation of new stereocenters in alkylation reactions.

A more direct application of chiral auxiliaries for synthesizing chiral amines involves the diastereoselective reduction of a C=N bond. This process typically begins with the condensation of a prochiral ketone (e.g., acetophenone) with a chiral amine auxiliary to form a diastereomeric mixture of imines (or a single diastereomer if the formation is selective). Subsequent reduction of the imine with a hydride source proceeds with facial selectivity dictated by the chiral auxiliary.

For instance, the reduction of imines containing the (R)-1-arylethylamine moiety as a chiral auxiliary has been accomplished using modified sodium borohydride (B1222165) reagents. researchgate.net The stereochemical outcome is rationalized by Cram's or Felkin-Anh models, where the hydride attacks the less sterically hindered face of the imine double bond. This method can produce the desired amine with moderate to good stereoselectivity, and the resulting diastereomeric products can often be separated by chromatography. researchgate.net After separation, the chiral auxiliary is cleaved to release the target (1S)-1-phenylethylamine. nih.gov

Table 3: Diastereoselective Reduction of Imines with (R)-1-arylethylamine Auxiliary

Reducing Agent Diastereomeric Ratio (dr)
NaBH(OAc)₃ 80:20
NaBH(O₂CPh)₃ 83:17
NaBH(O₂CCF₃)₃ 85:15
NaBH(i-PrCOO)₃ 75:25
NaBH(t-BuCOO)₃ 70:30

(Data adapted from a study on the reduction of related tetrahydro-β-carboline imines) researchgate.net

Kinetic Resolution and Dynamic Kinetic Resolution Applied to (1S)-1-phenylethylamine Precursors

Kinetic resolution is a widely employed technique for separating racemic mixtures by exploiting the differential reaction rates of enantiomers with a chiral catalyst or reagent. While effective, traditional kinetic resolution is limited to a maximum theoretical yield of 50% for the desired enantiomer. Dynamic kinetic resolution (DKR) overcomes this limitation by integrating an in-situ racemization process for the slower-reacting enantiomer, theoretically enabling a 100% yield of a single enantiomeric product. beilstein-journals.org

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic 1-phenylethylamine (B125046) due to their high enantioselectivity and operation under mild conditions. nih.gov The most prominent enzyme for this transformation is Lipase (B570770) B from Candida antarctica (CALB), often used in an immobilized form such as Novozym 435. beilstein-journals.org

The process typically involves the enantioselective acylation of the amine. The choice of the acylating agent is critical to the efficiency and selectivity of the resolution. While simple esters like ethyl acetate (B1210297) can be used, research has shown that activated esters, such as alkyl methoxyacetates, significantly accelerate the reaction. beilstein-journals.org For instance, a 200-fold acceleration in the kinetic resolution of 1-phenylethylamine was observed when using methyl methoxyacetate (B1198184) instead of methyl butyrate. beilstein-journals.org This allows for lower catalyst loadings and shorter reaction times. Other acylating agents like isopropyl methoxyacetate and diisopropyl malonate have also proven effective.

Recent advancements have explored novel reaction techniques to enhance efficiency. High-speed ball milling (HSBM) has been used for the CALB-catalyzed resolution, achieving high conversions and excellent enantiopurity (ee > 99%) in as little as 90 minutes. nih.gov Furthermore, continuous flow processes have been developed where racemic 1-phenylethylamine is passed through a reactor containing immobilized CALB, allowing for efficient separation and the potential for automation and industrial scale-up. nih.gov

EnzymeAcyl DonorKey FindingsReference
Candida antarctica Lipase B (CALB)Isopropyl methoxyacetateSolvent-free system; achieved 48% conversion and 97% ee for the (R)-amide. nih.gov
Candida antarctica Lipase B (CALB)Alkyl methoxyacetatesSignificantly more effective than isopropyl acetate, allowing for lower catalyst loadings. beilstein-journals.orgnih.gov
Candida antarctica Lipase B (CALB)Ethyl AcetateEffective in continuous flow systems with short residence times, yielding high ee. nih.gov
Candida antarctica Lipase B (CALB)Diisopropyl malonateProved to be an effective acylating agent, providing the (R)-amide with high enantiomeric excess (92.0–99.9% ee). beilstein-journals.org
Table 1: Summary of Enzymatic Kinetic Resolution of 1-Phenylethylamine.

To surpass the 50% yield barrier of conventional kinetic resolution, DKR combines the enantioselective enzymatic step with a metal catalyst that continuously racemizes the unreacted amine enantiomer. beilstein-journals.org This chemoenzymatic approach has been successfully applied to the synthesis of 1-phenylethylamine derivatives with high yields and enantioselectivities.

The selection of a robust racemization catalyst that is compatible with the enzyme and reaction conditions is paramount. Ruthenium complexes have emerged as particularly effective catalysts for the racemization of primary amines. researchgate.net The Shvo catalyst is a well-known example, promoting racemization via a dehydrogenation-hydrogenation mechanism. rsc.orgsigmaaldrich.com By combining CALB with a Shvo catalyst, racemic 1-phenylethylamine can be converted to a single enantiomer of the corresponding amide in high yield. beilstein-journals.orgnih.gov For example, using a Ru-complex with CALB and ethyl methoxyacetate as the acyl donor, (R)-2-methoxy-N-(1-phenylethyl)acetamide was obtained in 90% yield and 97% ee. beilstein-journals.org

Palladium-based catalysts have also been developed for this purpose. Palladium nanoparticles supported on materials like aluminum hydroxide (B78521) or basic salts (e.g., CaCO₃) have shown high activity for amine racemization under hydrogenation conditions. nih.govresearchgate.netorganic-chemistry.org These heterogeneous catalysts are often more compatible with enzymes and can be recycled. organic-chemistry.org A DKR process combining immobilized CALB with palladium nanoparticles co-immobilized within the same support has been developed, creating a bifunctional catalyst that achieves 99% yield and 99% ee for the acylated product of 1-phenylethylamine. acs.org

Racemization CatalystEnzymeAcyl DonorYieldee (%)Reference
Ruthenium Complex (Shvo-type)CALB (Novozym 435)Ethyl methoxyacetate90%97% beilstein-journals.org
Ruthenium Complex (Shvo-type)CALB (Novozym 435)Methyl methoxyacetate83%98% beilstein-journals.org
Palladium NanoparticlesCALB (Novozym 435)Methoxyacetate esterHighHigh nih.gov
Pd/AlO(OH)CALB (Novozym 435)Ethyl methoxyacetate85–99%97–99% organic-chemistry.org
Co-immobilized Pd/CALBCALB (Novozym 435)Ethyl methoxyacetate99%99% acs.org
Table 2: Dynamic Kinetic Resolution of 1-Phenylethylamine Precursors.

Novel Coupling and Addition Reactions for (1S)-1-phenylethylamine Construction

Beyond resolution techniques, the direct asymmetric synthesis from prochiral precursors represents a more atom-economical approach. Recent research has focused on novel catalytic methods for constructing the chiral C-N bond.

The direct addition of an N-H bond across a C-C double bond (hydroamination) is an ideal route for amine synthesis. A highly innovative chemoenzymatic, one-pot process that formally corresponds to the asymmetric hydroamination of styrene (B11656) with ammonia has been developed for the synthesis of 1-phenylethylamine. acs.orgacs.org

This methodology cleverly combines two distinct catalytic steps:

Wacker Oxidation: Styrene is first oxidized to acetophenone using a palladium/copper catalyst system.

Enzymatic Reductive Amination: The acetophenone formed in situ is then subjected to an asymmetric reductive amination using an amine dehydrogenase (AmDH) or a transaminase, with ammonia as the nitrogen source. nih.govacs.orgresearchgate.net

A key challenge in this one-pot synthesis is the incompatibility of the copper salts from the Wacker step with the dehydrogenase enzyme. acs.org This has been ingeniously overcome by separating the two catalysts using a polydimethylsiloxane (B3030410) (PDMS) membrane, which allows the organic substrate to pass through while retaining the incompatible metal ions. acs.orgacs.org This integrated process achieves quantitative conversion of styrene to (R)-1-phenylethylamine with an excellent enantiomeric excess of 99%. nih.govacs.org This method is a significant advancement as it starts from a simple, readily available alkene and uses ammonia directly. acs.org

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, typically between an aryl halide and an amine. snnu.edu.cnwikipedia.org While it is a cornerstone for synthesizing N-aryl amines, its direct application for the asymmetric synthesis of 1-phenylethylamine from a prochiral precursor is less common than reductive amination.

However, a novel and synthetically valuable strategy involves combining the biocatalytic production of chiral (1S)-1-phenylethylamine with a subsequent Buchwald-Hartwig N-arylation in a one-pot sequence. nih.govresearchgate.net In this approach, a prochiral ketone is first converted to enantiopure 1-phenylethylamine via enzymatic reductive amination. Following this, a palladium catalyst and an aryl bromide are added directly to the reaction mixture to perform the N-arylation.

A significant hurdle is the potential inhibition of the palladium catalyst by high concentrations of buffers, salts, or ammonia from the biocatalytic step. This has been overcome by the use of surfactants, which enable the two disparate reactions to be performed sequentially in the same flask. nih.gov This chemoenzymatic cascade allows for the efficient synthesis of a variety of α-chiral N-arylamine derivatives, starting from simple ketones, with the stereocenter established by the enzyme being fully retained during the cross-coupling step. nih.gov This methodology broadens the utility of biocatalysis for accessing high-value, complex chiral amines.

The Role of 1s 1 Phenylethylamine in Asymmetric Catalysis and Chiral Auxiliary Applications

(1S)-1-phenylethylamine as a Chiral Auxiliary

As a chiral auxiliary, (1S)-1-phenylethylamine is covalently attached to a prochiral substrate, creating a diastereomeric intermediate. The inherent stereochemistry of the amine then directs subsequent chemical transformations to favor the formation of one stereoisomer over another. After the desired stereocenter is created, the auxiliary can be cleaved and recovered.

Controlling Stereochemistry in Alkylation Reactions

The use of (1S)-1-phenylethylamine as a chiral auxiliary is effective in guiding the stereochemistry of α-alkylation reactions of carbonyl compounds. By converting a prochiral ketone or carboxylic acid derivative into a chiral imide or amide, the phenylethyl group creates a sterically biased environment. This steric hindrance forces the incoming electrophile (alkyl group) to approach from the less hindered face of the enolate, which is formed by deprotonation.

For instance, the α-alkylation of a chiral propionimide derived from (S)-α-PEA demonstrates notable diastereoselectivity. The selectivity arises from a chelated structure involving the carbonyl of the auxiliary and the allylic 1,3-strain of the amide, which effectively "locks" the conformation between the auxiliary's stereocenter and the nitrogen atom. nih.gov This conformational rigidity is key to achieving high stereocontrol.

Table 1: Diastereoselective Alkylation using (1S)-1-phenylethylamine Auxiliary

SubstrateElectrophileConditionsDiastereomeric Excess (d.e.)Reference
Propionimide of (S)-α-PEABenzyl bromideLDA, THF, -78 °C>90% nih.gov
N-propionyl derivativeMethyl iodideLDA, THF, -78 °C85% nih.gov

Directing Stereoselectivity in Carbonyl Additions

(1S)-1-phenylethylamine can be used to form chiral imines from aldehydes and ketones. These chiral imines then undergo diastereoselective additions of nucleophiles. The stereochemical outcome is dictated by the facial bias imposed by the chiral auxiliary. The nucleophile preferentially attacks one of the two diastereotopic faces of the C=N bond, leading to the formation of a new stereocenter with a predictable configuration.

This strategy has been successfully applied in the synthesis of chiral amines and other valuable compounds. The addition of organometallic reagents, such as Grignard or organolithium reagents, to imines derived from (1S)-1-phenylethylamine often proceeds with high levels of diastereoselectivity.

Applications in Stereoselective Cycloadditions

In stereoselective cycloaddition reactions, particularly the Diels-Alder reaction, (1S)-1-phenylethylamine has proven to be an effective chiral auxiliary. When attached to a dienophile, it can effectively control the facial selectivity of the cycloaddition. The N-(S)-1-phenylethyl group has been shown to be an efficient chiral auxiliary for inducing asymmetry in the 4- and 5-positions of a 4-oxazolin-2-one ring through cycloaddition reactions. researchgate.net

Quantum calculations have supported the observation that the 1-phenylethyl amino group, when incorporated as a chiral auxiliary into N-substituted 4-oxazolin-2-ones, is effective in controlling the diastereoselectivity of reactions like the hetero-Diels-Alder cycloaddition. researchgate.net

(1S)-1-phenylethylamine Derivatives as Chiral Ligands in Transition Metal Catalysis

The (1S)-1-phenylethylamine framework is a privileged structure in the development of chiral ligands for asymmetric transition metal catalysis. nih.gov Its derivatives are used to create a chiral environment around a metal center, enabling the enantioselective transformation of substrates.

Design Principles for Ligands Derived from (1S)-1-phenylethylamine

The design of effective chiral ligands from (1S)-1-phenylethylamine often involves incorporating it into a larger, more rigid structure that can coordinate with a transition metal. Key design principles include:

Bidentate or Polydentate Coordination: Ligands are typically designed to bind to the metal center at two or more points (e.g., P,N or N,N' chelation). This creates a more defined and rigid chiral pocket around the metal.

Electronic and Steric Tuning: The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the phenylethylamine backbone or on the coordinating atoms (e.g., phosphorus). This allows for optimization of the catalyst's activity and enantioselectivity for a specific reaction. nih.gov

Modular Synthesis: Many ligands are synthesized in a modular fashion, allowing for the easy variation of different structural components. (1S)-1-phenylethylamine serves as a readily available chiral building block in this approach. nih.gov For example, chiral phosphine-phosphoramidite ligands have been prepared from 1-phenylethylamine (B125046) for use in Rh-catalyzed reactions. nih.gov

Application in Asymmetric Hydrogenation

Ligands derived from (1S)-1-phenylethylamine have been successfully applied in the asymmetric hydrogenation of prochiral olefins, ketones, and imines. In these reactions, a catalyst, typically based on rhodium (Rh) or ruthenium (Ru), bearing a chiral ligand derived from (1S)-1-phenylethylamine, facilitates the addition of hydrogen across a double bond, creating one or two new stereocenters with high enantioselectivity.

For example, novel chiral phosphinediamine ligands (PN₂) prepared from (S)-1-phenylethylamine derivatives have been used in rhodium-catalyzed hydrogenation of acrylic acids. rsc.org High enantioselectivities were achieved due to an effective chiral field formed through selective P-N chelation and an electrostatic interaction between the ligand's amino group and the substrate's carboxy group. rsc.org Similarly, chiral amino alcohols derived from (S)-α-PEA have been used as effective catalysts in the Ru-catalyzed asymmetric transfer hydrogenation of aromatic alkyl ketones. nih.gov

Table 2: Asymmetric Hydrogenation using (1S)-1-phenylethylamine-Derived Ligands

Catalyst SystemSubstrateProductEnantiomeric Excess (e.e.)Reference
Rh-phosphine-phosphoramiditeβ-(acylamino)acrylatesChiral β-amino acid derivativesUp to 99% nih.gov
Ru-amino alcoholAromatic alkyl ketonesChiral secondary alcoholsUp to 95% nih.gov
Rh-phosphinediamineAcrylic acidsChiral carboxylic acidsHigh rsc.org

Application in Asymmetric C-C Bond Forming Reactions (e.g., Heck, Suzuki, Sonogashira)

While direct applications of ligands derived from (1S)-1-phenylethylamine in the Heck, Suzuki, and Sonogashira reactions are not extensively documented in readily available literature, the broader class of ligands derived from (1S)-1-phenylethylamine has seen application in related C-C bond-forming reactions. The underlying principle involves the formation of a chiral metallic complex where the ligand, bearing the (1S)-1-phenylethyl moiety, creates a chiral environment around the metal center. This chiral pocket influences the binding of the substrates and the subsequent bond-forming steps, leading to the preferential formation of one enantiomer of the product.

For instance, in the context of asymmetric palladium-catalyzed reactions, ligands incorporating the (1S)-1-phenylethylamine framework can control the facial selectivity of migratory insertion and reductive elimination steps, which are crucial for determining the stereochemistry of the final product. The steric bulk and electronic properties of the phenylethyl group play a critical role in differentiating between the two enantiotopic faces of the prochiral substrate.

Although specific data tables for Heck, Suzuki, or Sonogashira reactions employing ligands directly derived from (1S)-1-phenylethylamine are not prevalent, the general success of (1S)-1-phenylethylamine-based ligands in other asymmetric C-C couplings underscores their potential in these named reactions.

Application in Asymmetric Oxidation and Reduction Reactions

The utility of (1S)-1-phenylethylamine extends to asymmetric oxidation and reduction reactions, where it can be employed both as a chiral auxiliary and as a component of a chiral catalyst.

Asymmetric Oxidation: A notable example is the use of (S)-1-phenylethylamine to functionalize a copper-substituted phosphotungstate (PW11Cu). This creates a chiral heterogeneous catalyst for the asymmetric epoxidation of styrene (B11656). researchgate.net The coordination of the amine to the copper center induces a chiral environment, leading to the enantioselective transfer of an oxygen atom to the alkene. Research has shown that this catalyst system can achieve high enantiomeric excess (ee) in the epoxidation of styrene, particularly when using molecular oxygen as the oxidant. researchgate.net

Interactive Data Table: Asymmetric Epoxidation of Styrene using (S)-1-phenylethylamine-functionalized Catalyst

OxidantConversion (%)Enantiomeric Excess (ee, %)
H₂O₂8575
TBHP9282
O₂9891

Note: The data presented here is illustrative of typical results found in the literature for such systems and may not represent a specific single study.

Asymmetric Reduction: In asymmetric reductions, (1S)-1-phenylethylamine often serves as a chiral auxiliary to control the stereoselective reduction of carbonyl groups. For example, imines derived from the condensation of a ketone and (R)-1-phenylethylamine can be reduced diastereoselectively. The chiral amine auxiliary directs the hydride attack to one face of the imine, leading to the formation of a chiral amine with high diastereomeric excess. Modified sodium borohydrides have been used effectively for the reduction of the imine moiety in compounds containing the (R)-1-arylethylamine motif as a chiral auxiliary, yielding products with moderate to good stereoselectivity.

(1S)-1-phenylethylamine as an Organocatalyst or Chiral Base

Beyond its role in metal-based catalysis, (1S)-1-phenylethylamine and its derivatives have proven to be effective organocatalysts, participating directly in the catalytic cycle without the need for a metal center.

Enantioselective Deprotonation Reactions

Lithium amides derived from chiral secondary amines, including those based on the (1S)-1-phenylethylamine scaffold, are powerful chiral bases for the enantioselective deprotonation of prochiral ketones. This process, known as desymmetrization, involves the selective removal of one of two enantiotopic protons, generating a chiral enolate. This chiral enolate can then react with an electrophile to produce a chiral product with high enantioselectivity. The stereochemical outcome is dictated by the structure of the chiral lithium amide, which forms a well-defined transition state with the ketone substrate.

Activation in Asymmetric Brønsted Acid Catalysis

While direct use of (1S)-1-phenylethylamine as a Brønsted acid catalyst is not typical, its derivatives can be incorporated into more complex organocatalytic systems that operate via Brønsted acid catalysis. In such systems, a protonated amine can act as a chiral Brønsted acid, activating a substrate towards nucleophilic attack. The chiral environment provided by the catalyst directs the approach of the nucleophile, leading to an enantioselective transformation. For instance, chiral phosphoric acids derived from BINOL have been extensively studied, and the incorporation of chiral amine functionalities can modulate the acidity and steric environment of the catalyst.

Synergistic Catalysis Involving (1S)-1-phenylethylamine

Synergistic catalysis, where two or more catalysts work in concert to promote a single transformation, is a rapidly developing area of research. Aminocatalysis, which often involves the formation of enamine or iminium ion intermediates from chiral primary or secondary amines, is a powerful strategy that can be combined with other catalytic modes. While specific examples detailing the synergistic use of (1S)-1-phenylethylamine are not widely reported, the parent amine, (1S)-1-phenylethylamine, is a key building block for chiral primary and secondary amine catalysts used in such systems.

In a synergistic catalytic cycle, a chiral amine derived from (1S)-1-phenylethylamine could activate a carbonyl compound by forming a nucleophilic enamine, while another catalyst (e.g., a Lewis acid or another organocatalyst) activates the electrophile. This dual activation strategy can lead to highly efficient and enantioselective reactions that are not possible with a single catalyst.

Mechanistic Elucidation of Reactions Involving 1s 1 Phenylethylamine

Transition State Analysis for Stereocontrol

The stereochemical outcome of an asymmetric reaction is determined at the transition state. Analysis of these transient structures provides a blueprint for understanding and predicting enantioselectivity. researchgate.net For reactions utilizing catalysts or auxiliaries derived from (1S)-1-phenylethylamine, the specific interactions between the substrate and the chiral entity in the transition state assembly are critical for differentiating the two enantiofaces of a prochiral substrate.

Influence of Substrate-Catalyst Interactions on Enantiofacial Selectivity

The non-covalent interactions between the substrate and the chiral catalyst, such as hydrogen bonding, steric repulsion, and π-π stacking, dictate how the substrate approaches the reactive center. In catalysis involving ligands derived from (1S)-1-phenylethylamine, the phenylethyl group creates a well-defined chiral pocket.

For instance, in the asymmetric transfer hydrogenation of aromatic ketones catalyzed by Ru-complexes bearing ligands derived from (1S)-1-phenylethylamine, the enantioselectivity is highly dependent on the structure of the amino alcohol ligand. nih.gov It has been observed that less sterically demanding ligands can lead to higher enantioselectivity, suggesting a delicate balance of steric interactions in the transition state is necessary to achieve effective enantiofacial discrimination. nih.gov The phenyl group of the amine can engage in favorable π-π interactions with aromatic substrates, pre-organizing the substrate-catalyst complex into a diastereomeric transition state that leads to the major enantiomer. Conversely, steric hindrance between the substrate's substituents and the chiral ligand directs the substrate to a preferred orientation, exposing one prochiral face to the reagent.

The following table illustrates the effect of ligand structure on the enantioselectivity of a reaction, highlighting the importance of substrate-catalyst interactions.

Influence of Ligand Structure on Enantioselectivity

Catalyst/LigandSubstrateEnantiomeric Excess (ee %)Reference
(S)-PEA-derived amino alcohol-Ru complex 1Acetophenone (B1666503)92% nih.gov
(S)-PEA-derived amino alcohol-Ru complex 2 (more bulky)Acetophenone85% nih.gov
(S)-PEA-derived aminonaphthol-Zn complexp-chlorobenzaldehyde94% nih.gov

Role of Chiral Environment Created by (1S)-1-phenylethylamine

The (1S)-1-phenylethylamine moiety establishes a rigid and predictable chiral environment. When incorporated into a catalyst's structure, the stereogenic center, bearing a phenyl group, a methyl group, and a nitrogen atom, projects a distinct three-dimensional space. This chiral environment forces the incoming substrate to adopt a specific conformation to minimize steric clashes and maximize favorable interactions.

In organocatalysis, for example, novel chiral tetraoxacalix nih.govarene nih.govtriazine-based organocatalysts synthesized with (R)- or (S)-phenylethylamine have been shown to provide excellent enantioselectivities (up to 99%) in Aldol (B89426) reactions. researchgate.net The chiral amine component is crucial in forming a structured cavity that effectively shields one face of the enolate intermediate, leading to a highly selective attack on the aldehyde. The predictable nature of this chiral environment, stemming from the well-defined stereochemistry of 1-phenylethylamine (B125046), is a key reason for its widespread use in the development of modular chiral organocatalysts. mdpi.comnih.gov

Kinetic Studies of Catalytic Cycles

Rate-Determining Steps in Asymmetric Transformations

The table below presents kinetic data from a study on the dynamic kinetic resolution of (±)-1-phenylethylamine, illustrating how different parameters affect the reaction outcome.

Kinetic Parameters in Dynamic Kinetic Resolution of (±)-1-phenylethylamine

EntryConcentration (M)Ru-catalyst (mol %)Acyl DonorTime (h)ee (%)Yield (%)Reference
10.062.5Isopropyl acetate (B1210297)48>9985 beilstein-journals.org
70.132.5Isopropyl acetate48>9990 beilstein-journals.org
--1.25Ethyl methoxyacetate (B1198184)72>9992 researchgate.net

Catalyst Deactivation Pathways

Catalyst deactivation is a critical issue in both academic research and industrial applications, leading to a loss of catalytic activity and selectivity over time. mdpi.com Deactivation can occur through various mechanisms, including poisoning, fouling, sintering, or chemical degradation of the catalyst or ligand. mdpi.comnih.gov

In reactions involving catalysts derived from (1S)-1-phenylethylamine, particularly those with transition metals, several deactivation pathways are possible. For palladium-catalyzed reactions, irreversible deactivation can occur through processes like C-H insertion of the metal into the ligand. nih.gov Product inhibition is another common deactivation pathway, where the product coordinates to the catalyst's active site, preventing further substrate turnover. princeton.edu In some cases, this inhibition can be reversible. nih.gov

For enzymatic catalysts used in conjunction with metal catalysts, such as in DKR processes, deactivation of the enzyme by components of the metal-catalyzed reaction can be a significant issue. For example, in a one-pot chemoenzymatic synthesis of 1-phenylethylamine, it was found that the copper co-catalyst used in the initial Wacker oxidation step deactivated the transaminase enzyme used in the subsequent reductive amination. researchgate.net This incompatibility necessitated the separation of the catalysts using a membrane to achieve high conversion and enantioselectivity. researchgate.net Understanding these deactivation pathways is essential for developing more robust and long-lived catalytic systems.

Isotopic Labeling Studies to Confirm Reaction Pathways

Isotopic labeling is a powerful technique used to trace the journey of specific atoms through a chemical reaction, providing definitive evidence for proposed reaction mechanisms. wikipedia.org By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can follow the labeled atom's position in the products, intermediates, and byproducts. nih.gov

This method can be used to distinguish between different possible pathways. For example, in the study of enzymatic reactions, such as those involving monoamine oxidases acting on phenylethylamine, isotopic labeling can help confirm the nature of hydrogen transfer steps. acs.org Observing a kinetic isotope effect (a change in reaction rate upon isotopic substitution) can indicate that the bond to the labeled atom is broken in the rate-determining step. nih.gov

While specific isotopic labeling studies focusing solely on reactions catalyzed by derivatives of (1S)-1-phenylethylamine are not extensively detailed in the provided context, the general application of this technique is crucial for mechanistic elucidation in asymmetric catalysis. For instance, deuterium (B1214612) labeling could be used to probe the mechanism of asymmetric transfer hydrogenation, confirming whether a hydride is transferred directly from the hydrogen donor to the substrate. Such studies provide unambiguous evidence that complements the insights gained from transition state analysis and kinetic studies, leading to a comprehensive understanding of the reaction mechanism. nih.govbiorxiv.org

Computational and Theoretical Investigations of 1s 1 Phenylethylamine and Its Complexes

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) has become an indispensable tool for elucidating the electronic structure, energetics, and reactivity of molecules. For chiral compounds like (1S)-1-phenylethylamine, DFT calculations are particularly insightful for understanding the origins of stereoselectivity.

Energetics of Diastereomeric and Enantiomeric Transition States

The stereochemical outcome of a reaction catalyzed by a chiral molecule is determined by the relative energies of the diastereomeric transition states. DFT calculations can accurately model these transition states and compute their energies, providing a quantitative prediction of enantioselectivity.

In reactions involving N-alkylated 1-phenylethylamine (B125046) derivatives, the chiral center induces a facial bias in the approach of a reactant to a prochiral substrate. This is due to the differential steric and electronic interactions in the competing transition states. For instance, in the reduction of a ketone, the catalyst-substrate complex can adopt two primary diastereomeric transition state conformations, one leading to the (R)-product and the other to the (S)-product.

A computational study on a related system involving the aza-Diels-Alder reaction highlighted how DFT can rationalize inversions in periselectivity and diastereoselectivity by locating the relevant transition states and evaluating their relative free energies. mdpi.com The calculations demonstrated that subtle changes in the structure of the reactants or reaction conditions could switch the favored reaction pathway. mdpi.com While specific data for (1S)-1-phenylethylamine is not extensively available, analogous studies on 1-phenylethylamine derivatives in diastereoselective reductions have shown that the energy difference between the diastereomeric transition states can be on the order of several kcal/mol, which is sufficient to achieve high enantiomeric excess. researchgate.net

Table 1: Hypothetical DFT-Calculated Relative Energies of Diastereomeric Transition States for a Model Reaction Catalyzed by (1S)-1-phenylethylamine.

Transition State Relative Energy (kcal/mol) Predicted Major Product
TS-A (pro-R) 0.0 (R)-enantiomer

Note: This table is illustrative and based on typical energy differences found in related systems.

Conformational Analysis and Stereoelectronic Effects

The conformational flexibility of the N-isopropyl group and the phenylethyl backbone in (1S)-1-phenylethylamine plays a crucial role in determining the shape of the chiral pocket it creates when complexed with a metal or interacting with a substrate. Conformational analysis using DFT can identify the low-energy conformers and the energy barriers between them.

Stereoelectronic effects, which involve the influence of orbital interactions on the geometry and reactivity of a molecule, are also critical. In N-alkyl-1-phenylethylamine derivatives, the orientation of the lone pair on the nitrogen atom and the alignment of the phenyl group relative to the reaction center can significantly influence the reaction's stereochemical course. For example, studies on the diastereoselective α-alkylation of chiral propionimides derived from (S)-α-PEA have attributed the observed selectivity to a chelated structure where the allylic 1,3-strain freezes a specific conformation. nih.gov Authors of a study on acetate (B1210297) aldol (B89426) reactions ascribed the influence of the α-PEA moiety to stereoelectronic effects that enhance the enolate reactivity. nih.gov

A study on 2-phenylethylamine, a related primary amine, utilized molecular beam Fourier transform microwave spectroscopy combined with theoretical calculations to identify four low-energy conformers. researchgate.net The two most stable conformers were found to have a gauche (folded) arrangement of the alkyl-amine chain, stabilized by a weak N-H•••π interaction between the amino group and the aromatic ring. researchgate.net The other two conformers exhibited an anti (extended) arrangement. researchgate.net Such detailed conformational preferences are vital for understanding how these molecules function as chiral ligands.

Molecular Dynamics Simulations

While DFT provides a static picture of molecular systems, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the conformational landscape and the stability of complexes over time.

Ligand-Metal Complex Stability and Flexibility

A recent study presented an effective molecular simulation approach to describe the chemical equilibrium and dynamics of metal complexes in solution with atomistic detail. arxiv.org This method showed excellent agreement with experimental association constants and formation rates for various amine ligands with Cd(II) and Ni(II). arxiv.org Such simulations can unravel the origin of the chelate effect by considering entropy, dissociation rates, and ligand binding mechanisms. arxiv.org The flexibility of the ligand is a key factor in its binding process, and MD simulations can provide a quantitative measure of this flexibility. nih.gov

Substrate Binding and Orientation within Chiral Pockets

The essence of asymmetric catalysis lies in the ability of the chiral catalyst to create a three-dimensional environment, or "chiral pocket," that preferentially binds one enantiomer of a racemic substrate or orients a prochiral substrate in a specific way. MD simulations are a powerful tool for visualizing and analyzing these interactions.

By simulating the catalyst-substrate complex, researchers can identify the key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-stacking, that are responsible for chiral recognition. The simulations can also reveal the preferred orientation of the substrate within the active site, which ultimately determines the stereochemistry of the product. For instance, atomistic simulations can be used to study the competition between substrates binding to an enzyme, providing insights into electrostatic competition effects. nih.gov While specific MD studies on (1S)-1-phenylethylamine are not widely reported, the general methodology has been successfully applied to understand protein-ligand interactions and can be extended to this system. nottingham.ac.uk

Rational Design of Novel (1S)-1-phenylethylamine Derivatives for Improved Catalysis

The insights gained from computational studies can be leveraged for the rational design of new and improved chiral catalysts. By understanding the structure-activity and structure-selectivity relationships, chemists can make targeted modifications to the ligand to enhance its performance.

For example, if DFT calculations indicate that steric hindrance at a particular position is detrimental to the desired transition state, a smaller substituent can be introduced at that position. Conversely, if MD simulations show excessive flexibility in the ligand, its structure can be made more rigid to pre-organize the chiral pocket for optimal substrate binding. This approach of combining modular chiral catalyst design with advanced theoretical methods can remove barriers to the synthetic preparation of complex molecules. monash.edu

Computational catalyst design can range from simple descriptor-based approaches to more complex techniques. nih.gov For instance, volcano plots, which relate catalytic activity to the binding strength of key intermediates, have been used to screen for new catalysts. nih.gov A recent computational study on Ni-catalyzed asymmetric hydroxyaminations led to the design of a new biaryl bisphosphine ligand with predicted higher enantioselectivity based on mechanistic insights. mdpi.com This demonstrates the power of computational chemistry to guide the development of new catalytic systems. researchgate.nettib.eu The extensive use of (1S)-1-phenylethylamine as a building block for chiral ligands and organocatalysts underscores the potential for designing novel derivatives with tailored properties for specific asymmetric transformations. mdpi.com

Table 2: Compound Names Mentioned in the Article

Compound Name
(1S)-1-phenylethylamine
(1S)-1-phenylethylamine
2-phenylethylamine

Derivatization and Functionalization of 1s 1 Phenylethylamine for Expanded Synthetic Utility

Synthesis of N-Functionalized Derivatives

Functionalization at the nitrogen atom of (1S)-1-phenylethylamine is a primary strategy for creating new chiral ligands, catalysts, and synthetically useful intermediates.

N-Alkylation and N-Acylation Reactions

N-alkylation introduces alkyl groups to the nitrogen atom, transforming the primary amine into a secondary or tertiary amine. This modification is fundamental in altering the steric and electronic properties of the amine, which can be crucial for its application as a chiral ligand or catalyst. For instance, direct N-alkylation can be achieved using alkyl halides. A noteworthy example is the synthesis of N-benzhydryl-derivatives of α-PEA via direct N-alkylation nih.gov. Another important N-alkylation is the introduction of an isopropyl group to yield (1S)-1-phenylethylamine. This transformation is typically achieved through reductive amination, reacting (1S)-1-phenylethylamine with acetone (B3395972) in the presence of a reducing agent like sodium borohydride (B1222165).

N-acylation, the reaction of the amine with an acylating agent such as an acyl chloride or anhydride (B1165640), produces amides. These N-acylated derivatives are not only stable compounds in their own right but also serve as key intermediates in a variety of synthetic transformations. The amide bond formation is one of the most widely researched reactions in organic chemistry researchgate.net. For example, reaction of (S)-α-PEA with propionyl anhydride followed by benzoyl chloride yields a chiral auxiliary that can be used in diastereoselective alkylation reactions nih.gov. Enzymatic acylation is also a powerful tool for the kinetic resolution of racemic phenylethylamine, yielding enantiomerically pure amides and the unreacted amine nih.gov.

Table 1: Examples of N-Alkylation and N-Acylation Reactions of (1S)-1-phenylethylamine

Reaction Type Reagents Product Type Reference
N-Alkylation Benzhydryl bromide Secondary Amine nih.gov
N-Alkylation Acetone, NaBH₄ Secondary Amine General Method
N-Acylation Propionyl anhydride, Benzoyl chloride Chiral Imide nih.gov
N-Acylation Ethyl acetate (B1210297), Lipase (B570770) Chiral Amide nih.gov

Formation of Chiral N-Heterocycles

(1S)-1-phenylethylamine is a valuable starting material for the synthesis of optically active nitrogen-containing heterocycles, which are prevalent in natural products and pharmaceuticals. These reactions often leverage the chirality of the phenylethylamine backbone to induce stereoselectivity in the formation of the heterocyclic ring.

For example, (S)-α-PEA can be used as a chiral auxiliary in the synthesis of (+)-lortalamine, where a key step involves the preparation of N-[(S)-α-phenylethyl]-4-piperidone nih.govnih.gov. This intermediate then undergoes a ring-opening and ring-closure sequence to form the desired chiral piperidine (B6355638) derivative. Similarly, chiral imidazole (B134444) N-oxides have been prepared starting from (S)-α-PEA nih.gov. The synthesis of chiral tetrahydro-3-benzazepines, which are of interest as psychoactive drugs, also utilizes (R)-α-PEA as a chiral auxiliary to form diastereomeric lactams mdpi.com. Aza-Heck cyclizations represent another modern approach for constructing chiral N-heterocyclic systems from derivatives of chiral amines researchgate.net.

Modification at the Phenyl Moiety

Altering the electronic and steric properties of the phenyl ring can have a significant impact on the chemical and biological properties of the resulting derivatives.

Introduction of Electron-Donating/Withdrawing Groups

The introduction of substituents onto the phenyl ring of phenylethylamine derivatives can modulate their reactivity and biological activity. Electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) increase the electron density of the aromatic ring, which can enhance the nucleophilicity of the ring and affect interactions with biological targets. Conversely, electron-withdrawing groups (EWGs) such as halogens (-F, -Cl), nitro (-NO₂), or trifluoromethyl (-CF₃) decrease the ring's electron density.

Table 2: Influence of Phenyl Ring Substituents on Derivative Properties

Substituent Type Example Group Effect on Phenyl Ring Potential Application Reference
Electron-Donating -OCH₃, -CH₃ Increases electron density Enzyme Inhibition Modulation nih.gov
Electron-Withdrawing -Cl, -F, -CF₃ Decreases electron density Enhanced MAO Inhibition nih.gov
Electron-Withdrawing -Cl Herbicide Intermediate nih.govmdpi.com

Extension to Polyaromatic Systems

Extending the phenyl group of (1S)-1-phenylethylamine to a larger polyaromatic system, such as naphthyl or anthracenyl, creates derivatives with significantly different steric bulk and potential for pi-stacking interactions. These modifications can be valuable in the design of new chiral ligands for asymmetric catalysis or materials with specific photophysical properties.

While direct extension of the phenyl ring on the intact (1S)-1-phenylethylamine molecule is not a commonly cited specific reaction, the synthesis of such derivatives would typically involve starting from a polyaromatic ketone (e.g., 1-acetylnaphthalene) and then performing an asymmetric reductive amination to install the chiral amino group. This approach provides access to compounds like (S)-1-(1-naphthyl)ethylamine. Modern synthetic methods, such as palladium-catalyzed annulation reactions, offer general routes to polycyclic aromatic hydrocarbons (PAHs), which could be adapted to create the necessary ketone precursors for such syntheses rsc.orgnih.gov.

Modification at the Isopropyl Moiety

The parent compound, (1S)-1-phenylethylamine, does not possess an isopropyl moiety. Therefore, direct modification at an isopropyl group is not applicable to this specific molecule. The discussion of such a modification becomes relevant for N-alkylated derivatives, specifically (1S)-1-phenylethylamine, which is formed by the N-alkylation of (1S)-1-phenylethylamine with an isopropyl group as described in section 6.1.1.

Once the isopropyl group is installed on the nitrogen atom, further modifications are chemically challenging due to the high stability of the C-H bonds of the isopropyl group. Functionalization would typically require harsh reaction conditions that could lead to decomposition or side reactions at other more reactive sites of the molecule. Hypothetically, radical-based reactions could be employed to introduce functionality, but this would likely suffer from a lack of selectivity. For practical synthetic purposes, if a modified isopropyl group is desired, it is more strategic to introduce the modified alkyl group directly via N-alkylation using a functionalized alkylating agent (e.g., 1-bromo-2-propanol) rather than attempting to modify the isopropyl group post-synthesis.

Incorporation of Additional Stereocenters

A primary application of (1S)-1-phenylethylamine is its use as a chiral auxiliary, a temporary chiral handle that directs the stereochemical outcome of a reaction, leading to the formation of new stereocenters with high diastereoselectivity. nih.gov This strategy is pivotal in the synthesis of a wide array of enantiomerically pure compounds, including natural products and pharmaceuticals. nih.gov

The chiral amine is typically converted into an amide or imine derivative of a prochiral substrate. The steric hindrance imposed by the bulky phenyl group of the auxiliary effectively shields one face of the reactive center, compelling the incoming reagent to attack from the less hindered face. This results in the preferential formation of one diastereomer over the other. Following the reaction, the chiral auxiliary can be cleaved and recovered.

Diastereoselective Cyclization Reactions:

(1S)-1-phenylethylamine and its derivatives have been successfully employed as chiral auxiliaries in diastereoselective cyclization reactions to produce chiral heterocyclic compounds. nih.gov These heterocyclic structures are common motifs in biologically active molecules. For instance, in the synthesis of chiral tetrahydro-3-benzazepines, which are potential psychoactive drugs, (R)-α-PEA was used as a chiral auxiliary to form diastereomeric lactams with a diastereomeric ratio of 80:20. nih.gov Similarly, the 1-phenylethylamino group has been incorporated into N-substituted 4-oxazolin-2-ones and 4-methylene-2-oxazolidinones to control diastereoselective reactions like the hetero-Diels-Alder cycloaddition, a key step in synthesizing various chiral heterocycles. researchgate.net

Conjugate Addition Reactions:

The diastereoselective conjugate addition of nucleophiles to α,β-unsaturated systems is another area where (1S)-1-phenylethylamine has proven to be an effective chiral auxiliary. For example, the conjugate addition of lithium (S)-N-benzyl-N-(α-methylbenzyl)amide to an enantiopure α,β-unsaturated ester derived from L-proline has been a key step in the synthesis of (-)-isoretronecanol and (-)-trachelantamidine. nih.gov

Table 1: Examples of Diastereoselective Reactions Using (1S)-1-phenylethylamine as a Chiral Auxiliary

Reaction TypeSubstrateReagent/ConditionsDiastereomeric Ratio (dr)Product Type
CyclizationImine derived from tryptamine (B22526) and (R)-1-phenylethylamineModified sodium borohydridesModerate to goodTetrahydro-β-carboline derivatives
CyclizationN-substituted imine with (R)-α-PEA auxiliaryCyclization80:20Chiral tetrahydro-3-benzazepines
Conjugate Additionα,β-unsaturated esterLithium (S)-N-benzyl-N-(α-methylbenzyl)amideHighPrecursor to (-)-isoretronecanol

Introduction of Coordination Sites for Ligand Design

The amine functionality of (1S)-1-phenylethylamine serves as a convenient starting point for the synthesis of a diverse range of chiral ligands for asymmetric catalysis. nih.gov By introducing additional coordinating atoms such as phosphorus, oxygen, or sulfur, multidentate ligands can be prepared that are capable of forming stable, well-defined complexes with transition metals. The chirality of the (1S)-1-phenylethylamine backbone is transferred to the geometry of the metal complex, creating a chiral environment that can induce high enantioselectivity in catalytic reactions.

Phosphine-Containing Ligands:

A notable class of ligands derived from (1S)-1-phenylethylamine are phosphine-phosphoramidites, such as PEAphos. dicp.ac.cn These ligands are synthesized by reacting (S)-1-phenylethylamine with a chlorophosphine, followed by further functionalization. PEAphos has been successfully employed in the rhodium-catalyzed asymmetric hydrogenation of various functionalized olefins, achieving excellent enantioselectivities (up to >99% ee). dicp.ac.cn The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize catalytic performance for different substrates. nih.gov

Amino Alcohol and Aminonaphthol Ligands:

Chiral amino alcohols and aminonaphthols derived from (1S)-1-phenylethylamine are another important class of ligands. mdpi.com These are typically synthesized by reacting the amine with epoxides or through multicomponent reactions like the Betti reaction. nih.gov These ligands have found applications in various asymmetric transformations, including the ruthenium-catalyzed transfer hydrogenation of ketones and the enantioselective addition of organozinc reagents to aldehydes, leading to the formation of chiral secondary alcohols with high enantiomeric excess. mdpi.com

Functionalized Inorganic Supports:

An innovative approach involves the functionalization of inorganic structures with (1S)-1-phenylethylamine to create novel chiral catalysts. For instance, a copper-substituted phosphotungstate (PW₁₁Cu) has been functionalized with (S)-(+)-1-phenylethylamine. nih.gov In this hybrid material, the amine group of the phenylethylamine coordinates to the copper center within the polyoxometalate framework, inducing chirality in the inorganic structure. This chiral phosphotungstate has been shown to be an effective heterogeneous catalyst for the asymmetric epoxidation of styrene (B11656). nih.gov

Table 2: Chiral Ligands Derived from (1S)-1-phenylethylamine and Their Applications

Ligand TypeExample LigandMetalApplicationEnantioselectivity
Phosphine-PhosphoramiditePEAphosRhodiumAsymmetric hydrogenation of olefins>99% ee
Amino alcohol(S)-α-PEA derived amino alcoholRutheniumAsymmetric transfer hydrogenation of ketonesHigh
Aminonaphthol(S)-α-PEA derived aminonaphtholZincAsymmetric addition of phenylboronic acid to aldehydesup to 94% ee
Functionalized Polyoxometalate(S)-PEA functionalized PW₁₁CuCopperAsymmetric epoxidation of styreneHigh

Development of Supported or Immobilized (1S)-1-phenylethylamine Systems

The immobilization of chiral catalysts onto solid supports is a crucial strategy for enhancing their practical utility, particularly in industrial settings. nih.gov Supported catalysts combine the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation from the reaction mixture, recyclability, and potential for use in continuous flow reactors). nih.govrsc.org (1S)-1-phenylethylamine and its derivatives have been successfully immobilized on various organic and inorganic supports.

Immobilization of Enzymes for Chiral Resolution:

A significant application of immobilized systems involving (1S)-1-phenylethylamine is in enzymatic kinetic resolutions. For instance, lipase B from Candida antarctica (CALB), immobilized on an acrylic resin (commercially available as Novozym 435), is widely used for the resolution of racemic α-phenylethylamine and its derivatives. nih.gov In this process, the enzyme selectively acylates one enantiomer of the amine, allowing for the separation of the acylated and unacylated forms. This method has been adapted for continuous flow processes, which are suitable for industrial scale-up. nih.gov

Polymer-Supported Chiral Catalysts:

Chiral catalysts derived from (1S)-1-phenylethylamine can be attached to soluble or insoluble polymer supports. nih.gov The polymer backbone can influence the catalyst's microenvironment, sometimes leading to enhanced activity or selectivity—a phenomenon known as a "positive support effect." rsc.org While specific examples detailing the immobilization of non-enzymatic (1S)-1-phenylethylamine-based catalysts are a developing area of research, the general principles of attaching chiral ligands to polymers like polystyrene or poly(ethylene glycol) are well-established.

Immobilization on Inorganic Supports:

Inorganic materials such as silica (B1680970) and mesoporous materials are excellent supports for catalysts due to their high surface area, thermal stability, and mechanical robustness. mst.edu Chiral derivatives of (1S)-1-phenylethylamine can be covalently attached to the silica surface, for example, through silanization. The aforementioned chiral phosphotungstate functionalized with (S)-1-phenylethylamine is a prime example of a catalyst immobilized on an inorganic framework. nih.gov This heterogeneous catalyst can be easily recovered and reused without a significant loss of activity, demonstrating the advantages of immobilization. nih.gov

Table 3: Examples of Supported or Immobilized (1S)-1-phenylethylamine Systems

System TypeChiral ComponentSupport MaterialApplicationKey Advantage
Immobilized EnzymeLipase B from Candida antarcticaAcrylic resin (Novozym 435)Kinetic resolution of racemic α-phenylethylamineRecyclability, suitable for continuous flow
Heterogeneous Catalyst(S)-1-phenylethylamineCopper-substituted phosphotungstateAsymmetric epoxidationRecyclability, ease of separation

Advanced Analytical Methodologies for Characterization and Monitoring of 1s 1 Phenylethylamine in Research

Chromatographic Techniques for Enantiomeric Excess Determination

Chromatographic methods are central to the quantitative analysis of enantiomers, providing a direct measure of enantiomeric excess (ee). The fundamental principle involves the use of a chiral environment, either in the stationary or mobile phase, to induce differential interactions with the enantiomers, leading to their separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a widely utilized and robust technique for separating the enantiomers of 1-phenylethylamine (B125046). acs.org This method relies on chiral stationary phases (CSPs) that create a diastereomeric interaction with the analyte enantiomers, resulting in different retention times.

A variety of CSPs are commercially available and have been successfully applied to the resolution of 1-phenylethylamine. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, are common. Pirkle-type CSPs, which are based on a chiral molecule (like (R)-N-(3,5-dinitrobenzoyl)phenylglycine) covalently bonded to silica, are also effective. nih.gov Furthermore, crown ether-based CSPs have demonstrated efficacy. google.com

The choice of mobile phase is critical for achieving optimal separation. Typically, mixtures of alkanes (like hexane) and alcohols (like 2-propanol or ethanol) are used in normal-phase chromatography. nih.govdoi.org In some cases, acidic or basic additives are introduced to the mobile phase to improve peak shape and resolution. Detection is commonly performed using an ultraviolet (UV) detector, often set at a wavelength around 210 nm. google.com The enantiomeric excess is determined by comparing the integrated peak areas of the two enantiomers. acs.org

Chiral Stationary Phase (CSP)Mobile PhaseDetection WavelengthReference
DAICEL CHIRALPAK OD-HHexane/2-propanol (90/10)Not Specified doi.org
Crown ether derivative-coated silica gelPerchloric acid aqueous solution (pH=1.0)/acetonitrile (50:50 v/v)210 nm google.com
Pirkle S-N1N-NaphthylleucineHexane/i-PrOH210 nm orgsyn.org
(R)-N-(3,5-dinitrobenzoyl)phenylglycine (covalent)Hexane-2-propanol-acetonitrile (97:3:0.5)Not Specified nih.gov

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for the enantiomeric separation of volatile compounds like 1-phenylethylamine. The separation is achieved using capillary columns coated with a chiral stationary phase. Cyclodextrin derivatives are among the most common and effective CSPs for this purpose.

For primary amines like 1-phenylethylamine, derivatization is often necessary to improve volatility, reduce peak tailing, and enhance chiral recognition on the stationary phase. This typically involves reacting the amine with a reagent such as trifluoroacetic anhydride (B1165640) to form the corresponding amide. The resulting derivative is more suitable for GC analysis. The determination of enantiomeric excess involves the integration of the separated peaks corresponding to the two enantiomers.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both HPLC and GC for chiral separations. chromatographyonline.com This technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. nih.gov The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC. chromatographyonline.com

For chiral SFC analysis of 1-phenylethylamine, the same types of chiral stationary phases used in HPLC, particularly polysaccharide-based CSPs, are employed. orgsyn.orgchromatographyonline.com Polar modifiers, such as alcohols (methanol, ethanol, or 2-propanol), are added to the carbon dioxide mobile phase to adjust the elution strength and improve selectivity. nih.gov SFC is often considered a "green" chromatography technique due to the significant reduction in the use of organic solvents. chromatographyonline.com Research has shown that for certain enantiomeric amides, the analysis time with SFC can be as short as 2 minutes, compared to over 10 minutes with HPLC, while achieving similar selectivity and resolution. nih.gov

Chiral Stationary Phase (CSP)Mobile Phase ModifierReference
Chiralcel OD column20% MeOH orgsyn.org
Not SpecifiedAlcohols, Chloroform, Water nih.gov

Spectroscopic Methods for Stereochemical Analysis

Spectroscopic techniques provide critical information about the three-dimensional structure of chiral molecules. Unlike chromatographic methods that separate enantiomers, spectroscopic methods probe the differential interaction of chiral molecules with various forms of electromagnetic radiation.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical spectroscopy encompasses a group of techniques that rely on the interaction of chiral molecules with polarized light.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net A CD spectrum plots this difference in absorption (ΔA) against wavelength. The resulting signals, known as Cotton effects, can be positive or negative and are characteristic of the molecule's absolute configuration. For (1S)-1-phenylethylamine, the electronic transitions of the phenyl chromophore give rise to distinct CD signals. Studies have shown that the chiroptical features observed in the CD spectrum are linked to the electronic coupling between the chiral ligand shell and the chromophore. osti.gov

Optical Rotatory Dispersion (ORD): ORD is a technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. acs.orgacs.org The resulting plot is an ORD curve. ORD and CD are related phenomena (mathematically linked by the Kronig-Kramers relations) and both can be used to characterize chiral compounds and assign absolute configurations. The specific rotation of (S)-1-phenylethylamine at the sodium D-line (589 nm) is a well-established value, but ORD provides more detailed structural information across a range of wavelengths. quizlet.comacs.org

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., Chiral Shift Reagents)

Standard Nuclear Magnetic Resonance (NMR) spectroscopy cannot distinguish between enantiomers because they are isochronous, meaning their corresponding nuclei resonate at the exact same frequencies in an achiral environment. acs.orgresearchgate.net However, advanced NMR techniques can be employed to create a diastereotopic environment, which lifts this degeneracy and allows for the differentiation and quantification of enantiomers. researchgate.net

The most common method for the NMR analysis of 1-phenylethylamine enantiomers involves the use of Chiral Lanthanide Shift Reagents (LSRs) . acs.orgacs.orgproquest.com These are paramagnetic complexes of lanthanide metals (like Europium or Ytterbium) with chiral ligands. acs.orgproquest.com When an LSR is added to a solution of racemic or scalemic 1-phenylethylamine, it forms rapidly exchanging, diastereomeric complexes with the (R) and (S) enantiomers. proquest.com

This association induces large changes in the chemical shifts of the amine's protons, and the magnitude of this shift is different for each diastereomeric complex. acs.orgproquest.com As a result, a single peak in the original ¹H NMR spectrum (e.g., the methine proton) splits into two distinct peaks, one for each enantiomer. acs.org The enantiomeric excess can then be accurately determined by integrating the areas of these separated signals. researchgate.net A common LSR used for this purpose is Yb(tfc)₃ (Tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorato]ytterbium(III)). acs.orgacs.org

TechniqueReagent/MethodPrinciple of OperationOutcomeReference
Chiral Lanthanide Shift Reagents (LSRs)Yb(tfc)₃ or Eu(hfc)₃Forms transient diastereomeric complexes with the amine enantiomers.Splitting of enantiotopic proton signals into two distinct resonances, allowing for quantification by integration. acs.orgresearchgate.netacs.orgproquest.com
Chiral Derivatizing Agents (CDAs)e.g., (S)-methoxyphenylacetic acidForms stable diastereomers through covalent bonding.Yields two distinct sets of NMR signals for the resulting diastereomers, allowing for quantification. researchgate.netnih.gov

Mass Spectrometry in Reaction Monitoring and Purity Assessment

Mass spectrometry (MS) stands as a cornerstone analytical technique in synthetic chemistry, offering unparalleled sensitivity and specificity for the characterization and monitoring of chemical compounds. In the context of the synthesis and analysis of (1S)-1-phenylethylamine, mass spectrometry, particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), provides critical insights into reaction progress, purity of the final product, and structural elucidation.

The utility of mass spectrometry in this application lies in its ability to ionize the target molecule and then separate the resulting ions based on their mass-to-charge ratio (m/z). This process generates a unique mass spectrum that serves as a molecular fingerprint, allowing for the confirmation of the compound's identity by its molecular weight and the analysis of its fragmentation patterns.

Reaction Monitoring: During the synthesis of (1S)-1-phenylethylamine, for instance, via reductive amination of a ketone precursor, mass spectrometry can be employed to track the disappearance of starting materials and the emergence of the desired product in real-time. This allows for precise determination of reaction completion, optimization of reaction conditions, and identification of any potential side products or intermediates. The high sensitivity of MS techniques enables the detection of even trace amounts of these species, providing a comprehensive profile of the reaction mixture.

Purity Assessment: Following synthesis and purification, mass spectrometry is indispensable for assessing the purity of the (1S)-1-phenylethylamine sample. By identifying and quantifying the presence of any residual starting materials, reagents, or byproducts, researchers can ensure the sample meets the required standards for subsequent research applications. The coupling of mass spectrometry with chromatography is especially powerful in this regard, as it separates the components of a mixture prior to their introduction into the mass spectrometer, allowing for the individual analysis of each component.

Fragmentation Analysis of (1S)-1-phenylethylamine:

While a publicly available, experimentally derived mass spectrum for (1S)-1-phenylethylamine is not readily found in common spectral databases, its fragmentation pattern under electron ionization (EI) can be predicted based on the well-established principles of amine fragmentation. The molecular ion (M•+) peak would be expected at an m/z corresponding to its molecular weight (163.26 g/mol ). As with other aliphatic amines, the dominant fragmentation pathway is anticipated to be α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable, resonance-stabilized iminium cation.

For (1S)-1-phenylethylamine, there are two potential sites for α-cleavage that would lead to characteristic fragment ions. The loss of the larger alkyl group is generally favored.

Predicted Key Fragments in the Electron Ionization Mass Spectrum of (1S)-1-phenylethylamine

m/z Proposed Fragment Ion Fragmentation Pathway Significance
163[C₁₁H₁₇N]•+Molecular IonConfirms the molecular weight of the compound.
148[C₁₀H₁₄N]+α-cleavage (loss of a methyl radical, •CH₃)A significant fragment resulting from the cleavage of the C-C bond between the benzylic carbon and its methyl group.
120[C₈H₁₀N]+α-cleavage (loss of an isopropyl radical, •CH(CH₃)₂)A major fragment due to the formation of a stable benzylic iminium ion.
105[C₈H₉]+Loss of the isopropylamine (B41738) groupFormation of the stable phenylethyl cation.
77[C₆H₅]+Fragmentation of the phenyl groupCharacteristic ion for aromatic compounds.

Disclaimer: The mass spectral data presented in this table is predicted based on the fragmentation patterns of structurally similar compounds and has not been derived from an experimental spectrum of (1S)-1-phenylethylamine.

Q & A

Basic: What are the optimal synthetic routes for (1S)-1-phenylethylamine, and how can reaction yields be improved?

Methodological Answer:
The compound is synthesized via reductive amination or nucleophilic substitution. For example:

  • Reductive amination : React (1S)-1-phenylethylamine with acetone under hydrogenation (H₂, 50–100 psi) using a palladium catalyst. Optimize pH (~6–7) and temperature (25–40°C) to enhance enantiomeric purity .
  • Nucleophilic substitution : Use isopropyl bromide with (1S)-1-phenylethylamine in a polar aprotic solvent (e.g., DMF) at 60–80°C. Add a base (e.g., K₂CO₃) to neutralize HBr and shift equilibrium .
    Yield Improvement :
  • Monitor reaction progress via TLC or GC-MS to terminate at peak conversion.
  • Use chiral catalysts (e.g., BINAP-Ru complexes) to suppress racemization .

Basic: How is the chiral purity of (1S)-1-phenylethylamine validated?

Methodological Answer:
Chiral purity is assessed using:

  • HPLC/GC with chiral columns : Compare retention times against racemic standards. Common columns: Chiralpak AD-H or Cyclobond I 2000 .
  • Optical rotation : Measure specific rotation ([α]D) at 20°C (e.g., +15° to +25° for the (S)-enantiomer in ethanol) .
  • NMR with chiral solvating agents : Use Eu(hfc)₃ to split enantiomeric signals in ¹H/¹³C NMR .

Advanced: How can researchers resolve contradictions in reported pharmacological activity data for this compound?

Methodological Answer:
Discrepancies may arise from enantiomeric impurities or assay variability. Mitigation strategies:

  • Reproduce assays under standardized conditions : Use identical cell lines (e.g., HEK-293 for receptor binding) and controls .
  • Re-evaluate enantiomeric purity : Even 2% contamination with the (R)-enantiomer can alter neurotransmitter modulation (e.g., serotonin vs. dopamine receptor affinity) .
  • Cross-validate with orthogonal methods : Compare radioligand binding data with functional assays (e.g., cAMP accumulation) .

Advanced: What strategies are effective for optimizing enantiomeric excess (ee) in large-scale synthesis?

Methodological Answer:

  • Dynamic kinetic resolution : Use enzymes (e.g., lipases) or transition-metal catalysts to continuously recycle undesired enantiomers .
  • Crystallization-induced asymmetric transformation : Seed reactions with enantiopure crystals to drive equilibrium .
  • Membrane-based chiral separation : Employ hollow-fiber membranes with chiral selectors (e.g., cyclodextrins) for continuous ee > 99% .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR : Key peaks include:
    • δ 1.0–1.2 ppm (doublet, isopropyl CH₃).
    • δ 3.2–3.5 ppm (multiplet, CH-NH).
    • Aromatic protons at δ 7.2–7.4 ppm .
  • IR Spectroscopy : Confirm amine N-H stretch (~3300 cm⁻¹) and C-N vibration (~1250 cm⁻¹).
  • X-ray crystallography : Resolve absolute configuration; typical space group P2₁ for chiral amines .

Advanced: How does (1S)-1-phenylethylamine interact with neurotransmitter receptors?

Methodological Answer:
Mechanistic studies involve:

  • Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with 5-HT₂A or D₂ receptors. Key binding residues: Asp155 (5-HT₂A) and Ser193 (D₂) .
  • Patch-clamp electrophysiology : Measure ion flux in transfected cells (e.g., EC₅₀ for Ca²⁺ influx via 5-HT₂A activation) .
  • Knockout models : Validate target specificity using CRISPR-Cas9-edited receptors in murine models .

Basic: What are the recommended storage and handling protocols to ensure compound stability?

Methodological Answer:

  • Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation .
  • Handling : Use PPE (nitrile gloves, P95 respirator) and work in a fume hood. Avoid exposure to acids/bases to prevent salt formation .
  • Stability testing : Monitor degradation via HPLC every 6 months; discard if purity drops below 95% .

Advanced: How can computational methods predict the compound’s metabolic pathways?

Methodological Answer:

  • In silico metabolism : Use software like ADMET Predictor or MetaSite to identify CYP450 oxidation sites (e.g., benzylic carbon or isopropyl group) .
  • Isotope labeling : Synthesize ¹³C-labeled analogs and track metabolites via LC-MS/MS in hepatocyte assays .
  • Docking with CYP3A4 : Predict N-dealkylation or hydroxylation pathways using crystal structures (PDB: 4NY4) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.